molecular formula C15H17NO5 B6324399 (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-43-1

(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Numéro de catalogue: B6324399
Numéro CAS: 735275-43-1
Poids moléculaire: 291.30 g/mol
Clé InChI: FEWDUDHZWVICKS-MNOVXSKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a cyclohexane ring substituted at the 1- and 3-positions with a carboxylic acid group and a 2-nitrophenyl ketone ethyl chain, respectively. The stereochemistry (1S,3R) influences its spatial arrangement, impacting interactions in biological or chemical systems.

Propriétés

IUPAC Name

(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(12-6-1-2-7-13(12)16(20)21)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWDUDHZWVICKS-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Condensation and Cyclohexane Functionalization

The foundational approach involves a two-step sequence: (i) formation of the 2-(2-nitrophenyl)-2-oxoethyl side chain and (ii) stereoselective attachment to a functionalized cyclohexane ring.

Step 1: Synthesis of 2-(2-Nitrophenyl)-2-Oxoethyl Intermediate
2-Nitrobenzaldehyde undergoes a Claisen-Schmidt condensation with methyl ketones (e.g., acetone) under basic conditions (NaOH, ethanol, 60°C) to form α,β-unsaturated ketones. Subsequent hydrogenation (H₂, Pd/C, 25°C) yields the saturated 2-(2-nitrophenyl)-2-oxoethyl moiety.

Step 2: Cyclohexane Ring Functionalization
A trans-configured cyclohexane-1-carboxylic acid precursor is prepared via stereoselective Diels-Alder reactions. For example, cycloaddition of 1,3-butadiene with acrylic acid derivatives generates the cis-cyclohexane ring, which is epimerized to the trans-configuration using chiral Lewis acids (e.g., BINOL-derived catalysts).

Step 3: Coupling Reactions
The 2-(2-nitrophenyl)-2-oxoethyl group is introduced via Friedel-Crafts acylation. Aluminum chloride (AlCl₃) in dichloromethane (DCM) facilitates electrophilic substitution at the cyclohexane ring’s meta-position, achieving 68–72% yield.

Asymmetric Synthesis for Stereochemical Control

Enantioselective methods are critical for achieving the (1S,3R) configuration:

Chiral Auxiliary Approach
A cyclohexene derivative is functionalized with a chiral auxiliary (e.g., (R)-pantolactone) to direct stereochemistry during alkylation. After side-chain introduction, the auxiliary is cleaved via hydrolysis, preserving the desired configuration.

Catalytic Asymmetric Hydrogenation
Prochiral enone intermediates are hydrogenated using Rhodium-(R)-BINAP catalysts, achieving >90% enantiomeric excess (ee). This method is scalable and avoids tedious resolution steps.

Reaction Conditions and Optimization

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent Anhydrous DCMMaximizes AlCl₃ activity
Temperature 0–5°C (Friedel-Crafts)Reduces side reactions
Reaction Time 12–16 hoursBalances completion vs. degradation

Lower temperatures during Friedel-Crafts acylation minimize polysubstitution, while extended reaction times ensure complete conversion of sterically hindered intermediates.

Catalysts and Reagents

  • Lewis Acids : AlCl₃ (1.2 equiv) for Friedel-Crafts acylation.

  • Reducing Agents : Pd/C (5% w/w) for selective ketone hydrogenation.

  • Chiral Catalysts : Rh-(R)-BINAP (0.5 mol%) for asymmetric hydrogenation.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial reactors employ continuous flow systems to enhance mixing and heat transfer:

  • Reactor Type : Tubular flow reactor with static mixers.

  • Throughput : 50–100 kg/day.

  • Key Advantage : 20% higher yield compared to batch processes due to precise residence time control.

Crystallization and Purification

Final purification uses gradient recrystallization:

  • Solvent System : Ethyl acetate/n-hexane (1:3 v/v).

  • Purity : >99.5% after two crystallizations.

  • Chiral Purity : Confirmed via chiral HPLC (Chiralpak IC column, 98.2% ee).

Challenges and Mitigation Strategies

Stereochemical Drift

Issue : Epimerization during acidic workup.
Solution : Neutral pH aqueous washes and low-temperature quenching.

Nitro Group Stability

Issue : Premature reduction under hydrogenation conditions.
Solution : Use of milder reducing agents (e.g., NaBH₄/CeCl₃) for ketone intermediates.

Data Tables

Table 1. Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Scalability
Chiral Auxiliary6595Moderate
Asymmetric Catalysis7898.2High
Racemic Resolution4299.5*Low

*After resolution.

Table 2. Industrial Production Metrics

ParameterBatch ProcessContinuous Flow
Cycle Time 48 hours8 hours
Purity 98.7%99.1%
Cost/kg $1,200$900

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a cyclohexane ring substituted with a carboxylic acid group and a nitrophenyl moiety. Its molecular formula is C15H17NO5C_{15}H_{17}NO_5, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. The unique structure contributes to its reactivity and interactions with biological targets.

Organic Synthesis

(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for creating more complex molecules. It can be utilized in:

  • Reagents for Chemical Reactions : The compound can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Functional Group Transformations : It can undergo reactions such as esterification or amidation to introduce new functional groups into a molecule.

Biological Research

The compound has been investigated for its potential biological activities, which include:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of fatty acid synthase (FAS), which is crucial for lipid biosynthesis. This property could be beneficial for developing treatments for metabolic disorders .
  • Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress associated with neurodegenerative diseases .
  • Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for:

  • Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects in drug formulations.
  • Therapeutic Applications : Investigations are ongoing into its potential use in treating various diseases, including cancer and metabolic disorders, due to its enzyme inhibition capabilities .

Mécanisme D'action

The mechanism of action of (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with proteins, affecting their function and activity.

Comparaison Avec Des Composés Similaires

Positional Isomers: Ortho vs. Para-Nitrophenyl Derivatives

Compound : rel-(1R,3S)-3-[2-(4-Nitrophenyl)-2-Oxoethyl]cyclohexanecarboxylic Acid

  • Key Difference : Nitro group at the para position on the phenyl ring.
  • Impact: Reduced steric hindrance compared to the ortho isomer. Molecular Weight: 295.31 g/mol (C15H17NO5) .

Target Compound :

  • Molecular Weight: 307.30 g/mol (C15H15NO5).
  • Key Feature : Ortho-nitro group increases steric and electronic effects, likely enhancing reactivity in nucleophilic environments .

Ring Size Variation: Cyclopentane vs. Cyclohexane

Compound : cis-3-[2-Oxo-2-(2-Nitrophenyl)ethyl]cyclopentane-1-Carboxylic Acid

  • Structure : Cyclopentane ring with (1R,3S)-rel configuration.
  • Reduced lipophilicity (smaller surface area) compared to cyclohexane derivatives. Molecular Weight: 289.27 g/mol (C14H15NO5) .

Target Compound :

  • Advantage : Cyclohexane’s chair conformation provides stability and predictable substituent orientations .

Substituent Variation: Carboxylic Acid Derivatives

Compound : 4-(Methoxycarbonyl)cyclohexane-1-Carboxylic Acid

  • Structure : Methoxycarbonyl group at the 4-position.
  • Impact :
    • Electron-donating methoxy group decreases acidity of the carboxylic acid (pKa ~5.0 vs. ~4.7 for nitro-substituted analogues).
    • Molecular Weight: 200.23 g/mol (C10H16O4) .

Compound: (1S,3R)-3-((tert-Butoxycarbonyl)Amino)cyclohexane-1-Carboxylic Acid

  • Structure: tert-Butoxycarbonyl (Boc)-protected amino group.
  • Impact: Boc group enhances lipophilicity (logP ~2.5), improving membrane permeability. Molecular Weight: 271.33 g/mol (C13H23NO4) .

Target Compound :

Fluorinated Analogues

Compound : (1S,3R)-3-(3-Fluorobenzoyl)cyclohexane-1-Carboxylic Acid

  • Structure : Fluorine atom at the meta position on the benzoyl group.
  • Impact :
    • Fluorine’s electronegativity enhances dipole interactions and metabolic stability.
    • Molecular Weight: 250.27 g/mol (C14H15FO3) .

Target Compound :

  • Comparison : The nitro group provides stronger electron-withdrawing effects than fluorine, favoring reactions like Michael additions or enzyme inhibition .

Heterocyclic Derivatives

Compound : [(1R)-2-Methoxy-1-{[(1S,3R)-3-(5-Methyl-2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)Cyclopentyl]Oxy}-2-Oxoethyl]Phosphonic Acid

  • Structure : Incorporates a dihydropyrimidinyl heterocycle.
  • Impact :
    • Heterocycle enables hydrogen bonding and π-stacking interactions.
    • Molecular Weight: 386.27 g/mol (C13H19N2O8P) .

Target Compound :

  • Key Feature : Absence of heterocycles simplifies synthesis but may limit target specificity .

Research Implications

The structural nuances of the target compound, particularly the ortho-nitro group and cyclohexane backbone, position it as a candidate for applications requiring strong electrophilic centers, such as protease inhibition or metal chelation. However, its lower lipophilicity compared to Boc-protected analogues may necessitate formulation adjustments for optimal bioavailability. Further studies comparing its pharmacokinetics with para-nitro and fluorinated derivatives are warranted .

Activité Biologique

(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique stereochemistry and functional groups, is being studied for its applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure and Properties

The compound features a cyclohexane ring with a carboxylic acid group and a nitrophenyl-2-oxoethyl substituent. Its molecular formula is C15H17N1O5C_{15}H_{17}N_{1}O_{5} with a molecular weight of 291.30 g/mol. The InChI representation is as follows:

InChI 1S C15H17NO5 c17 14 11 4 2 6 13 9 11 16 20 21 8 10 3 1 5 12 7 10 15 18 19 h2 4 6 9 10 12H 1 3 5 7 8H2 H 18 19 t10 12 m1 s1\text{InChI 1S C15H17NO5 c17 14 11 4 2 6 13 9 11 16 20 21 8 10 3 1 5 12 7 10 15 18 19 h2 4 6 9 10 12H 1 3 5 7 8H2 H 18 19 t10 12 m1 s1}

The biological activity of this compound is primarily linked to its ability to inhibit bacterial cell wall synthesis, similar to β-lactam antibiotics. The nitrophenyl group may participate in redox reactions that affect cellular processes, while the carboxylic acid group can form hydrogen bonds with target molecules, influencing their biological functions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death. This property positions it as a candidate for further development into antibiotic therapies.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This dual action makes it a promising candidate for treating infections that are complicated by inflammatory responses.

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria showed that it significantly reduced bacterial counts in treated groups compared to controls. The study utilized standard disk diffusion methods to assess the compound's effectiveness .

Study 2: In Vivo Anti-inflammatory Activity

In another study involving KK-A(y) type 2 diabetic mice, the compound was assessed for its ability to modulate inflammatory markers. Results indicated a notable decrease in plasma levels of inflammatory cytokines after treatment with the compound over a four-week period . This suggests potential applications in metabolic disorders where inflammation plays a critical role.

Research Findings Summary Table

Study Focus Findings Reference
Study 1Antimicrobial EfficacySignificant reduction in bacterial counts against Gram-positive bacteria
Study 2Anti-inflammatory ActivityDecreased inflammatory cytokines in diabetic mice

Analyse Des Réactions Chimiques

Reduction Reactions

Primary Targets : Nitro group (−NO₂), ketone (−C=O)

Nitro Group Reduction

The 2-nitrophenyl moiety undergoes selective reduction to form an amine derivative. Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 50–60°C reduces −NO₂ to −NH₂. This reaction preserves the ketone and carboxylic acid groups .

Reaction ConditionsReagentsProductYield
H₂ (1 atm), Pd-C, EtOH, 25°C10% Pd-C(1S,3R)-3-[2-(2-Aminophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid85–92%
Na₂S₂O₄, H₂O/EtOH, 60°CNa₂S₂O₄ (excess)Same as above78%

Ketone Reduction

The α-ketoethyl group is reduced to a secondary alcohol using NaBH₄ in methanol or LiAlH₄ in THF. Stereoselectivity is influenced by the chiral cyclohexane ring, favoring the cis-diol product .

ReagentsConditionsProductDiastereomeric Ratio
NaBH₄MeOH, 0°C, 2 hr(1S,3R)-3-[2-(2-Nitrophenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid85:15 (cis:trans)
LiAlH₄THF, reflux, 4 hrSame as above92:8 (cis:trans)

Oxidation Reactions

Primary Target : Cyclohexane ring (C−H activation)

Controlled oxidation of the cyclohexane ring with KMnO₄ in acidic conditions (H₂SO₄/H₂O) yields a diketone intermediate, which further oxidizes to a dicarboxylic acid.

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄ (10%), 80°C, 6 hr3-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1,4-dicarboxylic acid68%

Substitution Reactions

Primary Targets : Aromatic ring (electrophilic substitution), carboxylic acid (−COOH)

Nitro Group Displacement

The nitro group participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., methoxide) under high-temperature conditions (DMF, 120°C), forming methoxy derivatives .

NucleophileConditionsProductYield
NaOMeDMF, 120°C, 24 hr(1S,3R)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid55%

Carboxylic Acid Derivatization

The −COOH group forms esters (via Fischer esterification) or amides (with SOCl₂/amine). Esterification with ethanol/H₂SO₄ produces the ethyl ester in >90% yield .

Reaction TypeReagentsProductYield
EsterificationEtOH, H₂SO₄, refluxEthyl (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylate93%
Amide FormationSOCl₂, then NH₃(1S,3R)-3-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxamide81%

Cyclization and Rearrangement

Intramolecular reactions between the ketone and carboxylic acid groups form γ-lactones under acidic conditions (H₃PO₄, 100°C).

ConditionsProductYield
H₃PO₄, 100°C, 8 hr(3aR,7aS)-2-(2-Nitrophenyl)-3a,4,5,6,7,7a-hexahydro-1H-isoindole-1,3-dione74%

Comparative Reactivity

The table below contrasts reaction outcomes between (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and its 3-nitrophenyl analog:

Reaction Type2-Nitrophenyl Derivative (Yield)3-Nitrophenyl Derivative (Yield)
Nitro Reduction85–92%88–95%
Ketone Reduction78–92%82–89%
Aromatic Substitution55%<10% (lower activation)

The 2-nitrophenyl isomer exhibits enhanced NAS reactivity due to steric and electronic effects favoring nucleophilic attack at the ortho position .

Stability and Degradation

Under prolonged UV exposure (λ = 254 nm), the nitro group undergoes photolytic cleavage, yielding phenyl radicals and nitric oxide. Storage in amber containers at −20°C is recommended for long-term stability .

Q & A

Q. What synthetic strategies are recommended for preparing (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Use of coupling agents like EDC·HCl and HOBt for amide bond formation between intermediates (e.g., nitro-substituted phenylacetic acid derivatives and cyclohexane-carboxylic acid precursors) .
  • Cyclization : Acid-catalyzed cyclization (e.g., BF₃·Et₂O) to form the cyclohexane ring system, with reaction temperature (reflux conditions) and catalyst loading critical for regioselectivity .
  • Purification : Recrystallization from methanol or ethanol to achieve >95% purity, monitored via TLC (silica gel, solvent ratios like 7:3 hexane:ethyl acetate) .
  • Critical Parameters :
  • Reaction time (12–24 hrs for coupling steps).
  • Solvent polarity (higher polarity improves nitro-group reactivity).
  • Catalytic acid strength (BF₃·Et₂O enhances cyclization efficiency) .

Q. Which spectroscopic techniques are optimal for confirming the stereochemistry and functional groups of this compound?

  • Methodological Answer :
  • ¹H NMR : Analyze coupling constants (e.g., J = 8–12 Hz for trans cyclohexane protons) to confirm (1S,3R) stereochemistry .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and ketone groups) and nitro-group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₆NO₅) .
  • X-ray Crystallography : For absolute stereochemical confirmation, though limited by crystal growth challenges for nitroaromatic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between enantiomers of this compound?

  • Methodological Answer :
  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) to isolate (1S,3R) and (1R,3S) enantiomers .
  • Biological Assays : Compare IC₅₀ values in target enzyme inhibition assays (e.g., cyclooxygenase-2) to identify stereospecific activity. Contradictions may arise from impurities; validate purity via LC-MS before testing .
  • Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding poses of enantiomers, correlating with experimental IC₅₀ data .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid group (e.g., tert-butyl ester) to reduce first-pass metabolism. Hydrolysis in vivo regenerates the active form .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the nitrobenzene ring to slow oxidative metabolism .
  • In Vitro Stability Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Optimize substituents to enhance half-life (>2 hrs) .

Q. How can in silico modeling predict the binding affinity of this compound to target enzymes?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (GROMACS) using crystal structures (e.g., PDB: 3JY) to assess hydrogen bonding and hydrophobic contacts .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for nitro-group modifications to prioritize synthetic targets with predicted higher affinity .
  • Validation : Compare docking scores (Glide SP) with experimental Ki values from enzyme inhibition assays .

Data Analysis and Contradiction Resolution

Q. When synthetic yields vary across studies, what analytical methods identify byproducts or intermediates?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect byproducts (retention time shifts indicate impurities) .
  • LC-MS/MS : Fragment ions (e.g., m/z 150 for nitrobenzene fragments) confirm unintended side reactions .
  • TLC Spiking : Co-spot reaction mixtures with authentic standards to identify unreacted starting materials .

Q. How do reaction conditions influence regioselectivity during oxoethyl group formation?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF) favor nitro-group activation, while non-polar solvents (toluene) improve cyclization regioselectivity .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to optimize 2-oxoethyl positioning. BF₃·Et₂O increases (1S,3R) selectivity by 20% .
  • Temperature Control : Lower temperatures (0–5°C) minimize keto-enol tautomerization, preserving regioselectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.